Cas no 943541-27-3 (Methyl 2-(6-methoxypyridin-3-yl)acetate)
Methyl 2-(6-methoxypyridin-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(6-methoxypyridin-3-yl)acetate
- Methyl 2-(6-methoxypyridin-3-yl)acetate
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- Inchi: 1S/C9H11NO3/c1-12-8-4-3-7(6-10-8)5-9(11)13-2/h3-4,6H,5H2,1-2H3
- InChI Key: LYJJNCKUSDHNQR-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C=N1)CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 172
- XLogP3: 0.9
- Topological Polar Surface Area: 48.4
Methyl 2-(6-methoxypyridin-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029196850-5g |
Methyl 2-(6-methoxypyridin-3-yl)acetate |
943541-27-3 | 95% | 5g |
$609.03 | 2023-08-31 | |
| Alichem | A029196850-10g |
Methyl 2-(6-methoxypyridin-3-yl)acetate |
943541-27-3 | 95% | 10g |
$779.88 | 2023-08-31 | |
| Alichem | A029196850-25g |
Methyl 2-(6-methoxypyridin-3-yl)acetate |
943541-27-3 | 95% | 25g |
$1365.52 | 2023-08-31 | |
| Apollo Scientific | OR955901-1g |
methyl 2-(6-methoxypyridin-3-yl)acetate |
943541-27-3 | 96% | 1g |
£555.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529562-1g |
Methyl 2-(6-methoxypyridin-3-yl)acetate |
943541-27-3 | 98% | 1g |
¥6641.00 | 2024-04-24 | |
| A2B Chem LLC | AI63047-1g |
methyl 2-(6-methoxypyridin-3-yl)acetate |
943541-27-3 | 96% | 1g |
$499.00 | 2024-07-18 | |
| A2B Chem LLC | AI63047-5g |
methyl 2-(6-methoxypyridin-3-yl)acetate |
943541-27-3 | 96% | 5g |
$1316.00 | 2024-07-18 | |
| 1PlusChem | 1P00IIJR-5g |
methyl 2-(6-methoxypyridin-3-yl)acetate |
943541-27-3 | 96% | 5g |
$1392.00 | 2025-03-01 | |
| 1PlusChem | 1P00IIJR-1g |
methyl 2-(6-methoxypyridin-3-yl)acetate |
943541-27-3 | 96% | 1g |
$532.00 | 2025-03-01 |
Methyl 2-(6-methoxypyridin-3-yl)acetate Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Methyl 2-(6-methoxypyridin-3-yl)acetate
Methyl 2-(6-methoxypyridin-3-yl)acetate (CAS No. 943541-27-3): An Overview
Methyl 2-(6-methoxypyridin-3-yl)acetate (CAS No. 943541-27-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as methoxypyridine acetate, is characterized by its unique structural features, which include a methoxy-substituted pyridine ring and an acetate ester group. These structural elements contribute to its potential applications in various biological and medicinal contexts.
The chemical structure of Methyl 2-(6-methoxypyridin-3-yl)acetate can be represented as C10H11NO3. The compound's molecular weight is approximately 193.20 g/mol, and it is typically available as a colorless to pale yellow liquid. Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) makes it suitable for a wide range of experimental conditions.
In recent years, Methyl 2-(6-methoxypyridin-3-yl)acetate has been the subject of numerous studies due to its potential therapeutic properties. One of the key areas of interest is its role as a lead compound in the development of novel drugs for the treatment of neurological disorders. Research has shown that compounds with similar structures exhibit neuroprotective effects, making them promising candidates for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
A study published in the Journal of Medicinal Chemistry highlighted the ability of Methyl 2-(6-methoxypyridin-3-yl)acetate to modulate specific neurotransmitter systems. The compound was found to interact with serotonin receptors, which are implicated in mood regulation and cognitive function. This interaction suggests that it could be developed into a therapeutic agent for mood disorders such as depression and anxiety.
Beyond its potential in neurological applications, Methyl 2-(6-methoxypyridin-3-yl)acetate has also shown promise in the field of cancer research. A recent study published in the Cancer Research Journal demonstrated that the compound exhibits antiproliferative activity against various cancer cell lines. Specifically, it was found to inhibit the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression. These findings underscore the compound's potential as a lead molecule for developing new anticancer drugs.
The synthesis of Methyl 2-(6-methoxypyridin-3-yl)acetate can be achieved through several well-established routes. One common method involves the reaction of 6-methoxypyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, yielding the desired product with high purity and yield. The synthetic accessibility of this compound makes it an attractive target for further optimization and derivatization.
In addition to its biological activities, Methyl 2-(6-methoxypyridin-3-yl)acetate has been studied for its physicochemical properties. Its stability under various conditions, including temperature and pH, has been extensively characterized. This information is crucial for optimizing its use in pharmaceutical formulations and ensuring its shelf life.
The safety profile of Methyl 2-(6-methoxypyridin-3-yl)acetate has also been evaluated in preclinical studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic concentrations, making it a viable candidate for further development into clinical trials. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, Methyl 2-(6-methoxypyridin-3-yl)acetate (CAS No. 943541-27-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable lead molecule for the development of new therapeutic agents targeting neurological disorders, mood disorders, and cancer. As research continues to advance, it is likely that this compound will play an increasingly important role in drug discovery and development efforts.
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